Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor
Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8. As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a crucial role in programmed cell death, making Z-IETD-fmk an invaluable tool for researchers studying apoptosis, inflammation, and necroptosis. This technical guide provides an in-depth overview of Z-IETD-fmk, including its mechanism of action, biochemical properties, and detailed protocols for its use in key experimental assays.
Core Properties of Z-IETD-fmk
| Property | Value | Reference |
| Full Name | Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone | |
| Synonyms | Z-IE(OMe)TD(OMe)-FMK | |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | |
| Molecular Weight | 654.68 g/mol | |
| CAS Number | 210344-98-2 | |
| Appearance | Translucent film or solid powder | |
| Solubility | Soluble in DMSO (e.g., 5 mM) | |
| Purity | ≥95% (UHPLC) | |
| Storage | Store at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
Z-IETD-fmk is a tetrapeptide-based inhibitor designed to mimic the substrate recognition sequence of caspase-8, which is IETD (Ile-Glu-Thr-Asp). The fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme. The benzyloxycarbonyl (Z) group and O-methylated side chains enhance the molecule's cell permeability, allowing it to effectively inhibit intracellular caspase-8.
By specifically targeting caspase-8, Z-IETD-fmk can be used to dissect its roles in various cellular processes. In the extrinsic apoptosis pathway, caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC) upon ligand binding to death receptors like Fas or TNFR1. This leads to its activation and subsequent cleavage of downstream effector caspases, such as caspase-3, ultimately resulting in apoptosis. Z-IETD-fmk blocks this cascade at its initiation point.
Interestingly, caspase-8 also plays a role in preventing a form of programmed necrosis called necroptosis. By inhibiting caspase-8 with Z-IETD-fmk, researchers can induce necroptosis in certain cell types when stimulated with appropriate signals (e.g., TNF-α), providing a model to study this alternative cell death pathway.
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC50) of Z-IETD-fmk varies for different caspases, highlighting its selectivity for caspase-8.
| Caspase | IC50 / Ki | Reference(s) |
| Caspase-8 | 350 nM (IC50) | |
| Caspase-8 | 0.46 µM (IC50 for TNFα-induced apoptosis) | |
| Caspase-10 | 5.76 µM (IC50) | |
| Caspase-9 | 3.7 µM (IC50) | |
| Caspase-3 | Partial inhibition observed | |
| Caspase-1 | Data not consistently available | |
| Caspase-6 | Data not consistently available | |
| Caspase-7 | Data not consistently available | |
| Granzyme B | Inhibitory activity reported |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
Extrinsic Apoptosis Signaling Pathway
Caption: Extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and subsequent execution of apoptosis. Z-IETD-fmk specifically inhibits active caspase-8.
General Experimental Workflow for Studying Apoptosis Inhibition
Caption: A typical experimental workflow for investigating the inhibitory effect of Z-IETD-fmk on induced apoptosis in a cell-based model.
Experimental Protocols
Caspase-8 Colorimetric Activity Assay
This protocol is adapted from commercially available kits and published methods for measuring caspase-8 activity in cell lysates using the colorimetric substrate IETD-pNA (p-nitroanilide).
Materials:
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Cells of interest
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Apoptosis-inducing agent
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Z-IETD-fmk
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DMSO (for vehicle control)
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Phosphate-Buffered Saline (PBS), ice-cold
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Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
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2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
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Caspase-8 substrate: IETD-pNA (4 mM stock in DMSO)
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure:
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Cell Treatment:
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Seed cells at an appropriate density in a multi-well plate.
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Pre-incubate cells with the desired concentration of Z-IETD-fmk (typically 1-20 µM) or vehicle (DMSO) for 1 hour.
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Induce apoptosis using the chosen agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) and incubate for the desired time (e.g., 4 hours). Include a non-induced control group.
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Cell Lysate Preparation:
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Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
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Wash the cell pellet once with ice-cold PBS.
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Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
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Incubate on ice for 10-15 minutes.
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Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
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Protein Quantification:
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Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
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Caspase-8 Activity Assay:
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In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
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Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
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Add 50 µL of 2x Reaction Buffer to each well.
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Add 5 µL of IETD-pNA substrate (final concentration 200 µM) to each well.
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Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure the absorbance at 405 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of a blank well (containing buffer and substrate but no lysate) from all readings.
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Compare the absorbance of treated samples to the non-induced control to determine the fold-increase in caspase-8 activity.
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Plot the caspase-8 activity against the concentration of Z-IETD-fmk to determine the inhibitory effect.
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Western Blot Analysis of Caspase-8 Cleavage
This protocol provides a general guideline for detecting the cleavage of pro-caspase-8 into its active fragments following apoptosis induction and treatment with Z-IETD-fmk.
Materials:
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Cell lysates prepared as described in the caspase activity assay protocol.
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Laemmli sample buffer (with β-mercaptoethanol or DTT)
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SDS-PAGE gels (e.g., 12-15% acrylamide)
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies:
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Anti-Caspase-8 (to detect both pro- and cleaved forms)
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Anti-cleaved Caspase-8 (specific for the active fragment)
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Anti-Caspase-3 (to assess downstream activation)
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Anti-cleaved Caspase-3
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Anti-PARP (to detect cleavage by caspase-3)
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Anti-β-actin or GAPDH (as a loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Sample Preparation:
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Mix an equal amount of protein (e.g., 20-40 µg) from each cell lysate with Laemmli sample buffer.
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Boil the samples at 95-100°C for 5-10 minutes.
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SDS-PAGE and Protein Transfer:
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Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-caspase-8) diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common).
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Wash the membrane three times for 5-10 minutes each with TBST.
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
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Detection:
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Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
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Capture the signal using an imaging system.
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Stripping and Re-probing (Optional):
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If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for β-actin).
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Expected Results:
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Untreated/Vehicle Control: A prominent band corresponding to pro-caspase-8 (~55-57 kDa) should be visible.
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Apoptosis-Induced: A decrease in the pro-caspase-8 band and the appearance of cleaved fragments (e.g., p43/41 and p18) should be observed.
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Z-IETD-fmk + Apoptosis-Induced: The cleavage of pro-caspase-8 should be significantly reduced or absent compared to the apoptosis-induced sample, indicating inhibition of caspase-8 activation.
Conclusion
Z-IETD-fmk is a cornerstone tool for researchers investigating the intricacies of programmed cell death. Its specificity for caspase-8 allows for the precise dissection of the extrinsic apoptosis pathway and the study of alternative cell death mechanisms like necroptosis. By utilizing the information and protocols provided in this technical guide, researchers can effectively employ Z-IETD-fmk to advance our understanding of cellular life and death processes, with potential implications for the development of novel therapeutics.
